Cas no 802919-90-0 ([difluoro(iodo)methyl]sulfonylbenzene)

[Difluoro(iodo)methyl]sulfonylbenzene is a highly reactive organofluorine compound characterized by the presence of both difluoromethyl and iodo substituents on a sulfonylbenzene scaffold. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly for nucleophilic substitution and cross-coupling reactions. The electron-withdrawing sulfonyl group enhances reactivity, while the iodo and difluoromethyl moieties offer versatile sites for further functionalization. This compound is particularly useful in the synthesis of fluorinated aromatic derivatives, which are of interest in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability. Handling requires strict adherence to safety protocols due to its potential reactivity and sensitivity to moisture.
[difluoro(iodo)methyl]sulfonylbenzene structure
802919-90-0 structure
Product name:[difluoro(iodo)methyl]sulfonylbenzene
CAS No:802919-90-0
MF:C7H5F2IO2S
MW:318.079680204391
MDL:MFCD28100936
CID:3161687

[difluoro(iodo)methyl]sulfonylbenzene Chemical and Physical Properties

Names and Identifiers

    • [difluoro(iodo)methyl]sulfonylbenzene
    • ((Difluoroiodomethyl)sulfonyl)benzene
    • [(Difluoroiodomethyl)sulfonyl]benzene (ACI)
    • ((Difluoroiodomethane)sulfonyl)benzene
    • Difluoroiodomethylsulfonylbenzene
    • MDL: MFCD28100936
    • Inchi: 1S/C7H5F2IO2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
    • InChI Key: LIPDDCLPIKKOTB-UHFFFAOYSA-N
    • SMILES: O=S(C(I)(F)F)(C1C=CC=CC=1)=O

[difluoro(iodo)methyl]sulfonylbenzene Security Information

[difluoro(iodo)methyl]sulfonylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
1711633-250MG
Difluoroiodomethyl phenyl sulfone, 98%
802919-90-0 98%
250MG
¥ 358 2022-04-26
Key Organics Ltd
BS-17630-1G
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 >97%
1g
£255.00 2025-02-08
Chemenu
CM255104-1g
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 95+%
1g
$276 2022-06-10
eNovation Chemicals LLC
D955116-1g
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 98%
1g
$145 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D90860-250mg
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 98%
250mg
¥260.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D90860-1g
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 98%
1g
¥734.0 2023-09-08
Key Organics Ltd
BS-17630-250MG
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 >97%
0.25 g
£85.00 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D841262-50mg
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 98%
50mg
¥211.50 2022-01-10
Ambeed
A264821-250mg
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 98%
250mg
$33.0 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC643-50mg
[difluoro(iodo)methyl]sulfonylbenzene
802919-90-0 98%
50mg
284.0CNY 2021-07-14

[difluoro(iodo)methyl]sulfonylbenzene Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Mercuric oxide Solvents: 1,2-Dichloroethane ;  rt; rt → reflux; 30 min, reflux
1.2 Reagents: Iodine Solvents: 1,2-Dichloroethane ;  4 h, reflux; reflux → 10 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; rt → -10 °C
Reference
Aryliododifluoromethylsulfides, sulfoxides and sulfones: the first optically active compounds with polyfluoroalkyliodo groups
Yagupolskii, Lev M.; et al, Mendeleev Communications, 2006, (3), 132-134

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cuprous iodide ,  Cesium fluoride Solvents: Dimethylformamide ;  4 h, -30 °C
1.2 Reagents: Oxygen Solvents: Dimethylformamide ;  -30 °C → 0 °C; 16 h, 0 °C
1.3 Reagents: Water
Reference
Copper-mediated fluoroalkylation reactions with [(phenylsulfonyl)difluoromethyl]trimethylsilane: synthesis of PhSO2CF2-containing allenes and alkynes
Zhu, Jieming; et al, Synlett, 2011, (7), 899-902

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; rt → -10 °C
Reference
Aryliododifluoromethylsulfides, sulfoxides and sulfones: the first optically active compounds with polyfluoroalkyliodo groups
Yagupolskii, Lev M.; et al, Mendeleev Communications, 2006, (3), 132-134

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Cuprous iodide ,  Cesium fluoride Solvents: Dimethylformamide ;  4 h, -30 °C
2.2 Reagents: Oxygen Solvents: Dimethylformamide ;  -30 °C → 0 °C; 16 h, 0 °C
2.3 Reagents: Water
Reference
Copper-mediated fluoroalkylation reactions with [(phenylsulfonyl)difluoromethyl]trimethylsilane: synthesis of PhSO2CF2-containing allenes and alkynes
Zhu, Jieming; et al, Synlett, 2011, (7), 899-902

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Iodine bromide (IBr) Solvents: Carbon tetrachloride ;  < 20 °C; 2 h, rt; 2 h, 60 °C
Reference
A novel method for the synthesis of aryl trihalomethyl sulfones and their derivatization: the search for new sulfone fungicides
Korzynski, Maciej D.; et al, Tetrahedron Letters, 2014, 55(3), 745-748

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iodine ,  Mercuric oxide Solvents: 1,2-Dichloroethane ;  87 °C
2.1 Reagents: m-Chloroperbenzoic acid ;  22 °C
Reference
Iododifluoromethyl Phenyl Sulfone
Hu, Jinbo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Iodine Solvents: Dimethylformamide ;  1 h, -30 - -20 °C
Reference
Iododifluoromethyl phenyl sulfone
Hu, Jinbo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid ;  rt
Reference
Iododifluoromethyl phenyl sulfone
Hu, Jinbo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid ;  22 °C
Reference
Iododifluoromethyl Phenyl Sulfone
Hu, Jinbo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 30 min, 95 °C
1.2 Reagents: Lithium chloride Solvents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 16 h, 0 °C
2.1 Reagents: Potassium tert-butoxide ,  Iodine Solvents: Dimethylformamide ;  -30 °C; 1 h, -30 °C; 1 h, -30 °C → rt
Reference
Direct C2-H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes
Mamone, Martina ; et al, Beilstein Journal of Organic Chemistry, 2023, 19, 575-581

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Iodine ,  Mercuric oxide Solvents: 1,2-Dichloroethane ;  87 °C
2.1 Reagents: m-Chloroperbenzoic acid ;  rt
Reference
Iododifluoromethyl phenyl sulfone
Hu, Jinbo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

[difluoro(iodo)methyl]sulfonylbenzene Raw materials

[difluoro(iodo)methyl]sulfonylbenzene Preparation Products

Additional information on [difluoro(iodo)methyl]sulfonylbenzene

Comprehensive Analysis of [difluoro(iodo)methyl]sulfonylbenzene (CAS No. 802919-90-0): Properties, Applications, and Industry Trends

[difluoro(iodo)methyl]sulfonylbenzene (CAS No. 802919-90-0) is a highly specialized organofluorine compound that has garnered significant attention in modern synthetic chemistry and material science. This sulfonylbenzene derivative features a unique difluoro(iodo)methyl functional group, which imparts distinct reactivity and versatility in organic transformations. Its molecular structure combines the electron-withdrawing properties of the sulfonyl moiety with the halogen-rich difluoroiodomethyl group, making it particularly valuable for constructing complex molecular architectures.

The compound's CAS registry number 802919-90-0 serves as a critical identifier in chemical databases and regulatory documentation. Researchers frequently search for "802919-90-0 synthesis" or "difluoro(iodo)methyl]sulfonylbenzene applications" when investigating its potential uses. Recent trends in fluorinated building blocks and halogenated intermediates have increased interest in this chemical, particularly for pharmaceutical development and advanced material design. The presence of both fluorine and iodine atoms enables diverse cross-coupling reactions, a feature that aligns with current demands for sustainable C-H functionalization methodologies.

From a structural perspective, the benzene sulfonyl core provides excellent stability while the difluoroiodomethyl substituent offers remarkable selectivity in radical reactions. This dual functionality explains why search queries like "electrophilic fluorination reagents" and "iodofluoromethylation agents" often lead to studies involving this compound. In pharmaceutical research, its potential as a biologically active scaffold has been explored, particularly in the context of developing metabolic stability enhancers and protease inhibitors.

The synthesis of [difluoro(iodo)methyl]sulfonylbenzene typically involves multi-step procedures starting from benzenesulfonyl chloride derivatives. Modern optimization efforts focus on improving atom economy and reducing heavy metal catalysts, responding to the growing demand for green chemistry solutions. Analytical characterization via NMR spectroscopy (particularly 19F NMR) and mass spectrometry confirms the compound's high purity, a critical factor for researchers searching "802919-90-0 characterization data".

Industrial applications of this specialty chemical intersect with several cutting-edge fields. Materials scientists investigating "fluorinated polymers" or "halogenated surface modifiers" have reported its utility in creating low-surface-energy materials. The compound's ability to introduce both fluorine and iodine atoms makes it valuable for developing advanced electronic materials, particularly in organic semiconductor fabrication where precise halogen placement influences charge transport properties.

Safety and handling considerations for CAS 802919-90-0 follow standard protocols for organofluorine compounds. While not classified as hazardous under most regulatory frameworks, proper personal protective equipment (PPE) is recommended during handling. This aligns with increasing industry searches for "safe handling of fluorinated aromatics" and "iodo-compound storage guidelines". The compound's stability under inert atmospheres makes it suitable for long-term storage, an important consideration for industrial users.

Emerging research directions highlight the compound's potential in catalysis and photoredox chemistry. Recent publications exploring "visible-light-mediated fluorination" frequently reference derivatives of [difluoro(iodo)methyl]sulfonylbenzene. The iodine atom's participation in hypervalent iodine chemistry creates opportunities for developing novel oxidizing agents, addressing frequent search queries about "eco-friendly oxidation methods".

Market availability of 802919-90-0 has expanded in response to growing demand from contract research organizations and specialty chemical suppliers. Procurement specialists often search for "bulk quantities of difluoroiodomethyl compounds" or "custom synthesis CAS 802919-90-0", reflecting the compound's transition from laboratory curiosity to industrial relevance. Quality control specifications typically emphasize HPLC purity ≥98% and rigorous halogen content analysis.

Environmental considerations surrounding fluorinated aromatic compounds have led to improved waste treatment protocols for this substance. Researchers investigating "fluorine-containing wastewater treatment" have developed specialized adsorption techniques for compounds like [difluoro(iodo)methyl]sulfonylbenzene. These developments address sustainability concerns while maintaining the compound's utility in green synthesis applications.

Future prospects for CAS No. 802919-90-0 appear promising, particularly in medicinal chemistry and functional material development. The compound's unique combination of fluorine and iodine substituents positions it as a valuable tool for addressing current challenges in selective fluorination and C-X bond formation. As synthetic methodologies evolve, this multifunctional reagent will likely play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:802919-90-0)[difluoro(iodo)methyl]sulfonylbenzene
A1052909
Purity:99%
Quantity:5g
Price ($):413.0